molecular formula C11H19N3O B13622816 4-((3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole

4-((3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole

Cat. No.: B13622816
M. Wt: 209.29 g/mol
InChI Key: IZMJNDJSCSTSRX-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C11H19N3O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a suitable diketone.

    Coupling of the Pyrrolidine and Pyrazole Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyrrolidine derivatives.

Scientific Research Applications

rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-4-[(3R,4S)-4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole
  • rac-N-[(3R,4S)-4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide

Uniqueness

rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole

InChI

InChI=1S/C11H19N3O/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9/h5,7,10-12H,3-4,6,8H2,1-2H3/t10-,11-/m0/s1

InChI Key

IZMJNDJSCSTSRX-QWRGUYRKSA-N

Isomeric SMILES

CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C

Canonical SMILES

CCOCC1CNCC1C2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.